(2S)-3-Phenyl-1,2-propanediamine
Overview
Description
Synthesis Analysis
The synthesis of (2S)-3-Phenyl-1,2-propanediamine has been reported through various methods. A notable approach involves the highly regioselective and stereo-specific opening of chiral aziridines, allowing for the synthesis of optically pure diastereomers of 1-phenyl-1,2-propanediamines (Tytgat, Gelbcke, & Smith, 1990). Another method includes the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride followed by the reduction of the nitro group to synthesize 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives (Korotaev et al., 2005).
Molecular Structure Analysis
The molecular structure of (2S)-3-Phenyl-1,2-propanediamine and its derivatives has been characterized through various spectroscopic and X-ray crystallography techniques. Studies have focused on understanding the stereochemistry and conformation of the molecule in different environments. For example, the preparation and characterization of diastereoisomers of this compound with cobalt(III) ions have been reported, showing high stereoselectivity in the formation of these complexes (Tatehata & Natsume, 1984).
Chemical Reactions and Properties
(2S)-3-Phenyl-1,2-propanediamine undergoes various chemical reactions, showcasing its reactivity and potential for further chemical modifications. Its ability to form complexes with transition metals has been explored, revealing insights into its coordination chemistry and the stability of these complexes (Mondal et al., 1997). Additionally, the compound's role in novel three-component reactions catalyzed by dirhodium(II) acetate for the synthesis of 1,2-diamines has been documented (Wang et al., 2003).
Scientific Research Applications
Synthesis Methods
- A novel synthesis method for (1R,2S)- and (1S,2S)-1-phenyl-1,2-propanediamines through the highly regioselective and stereo-specific opening of chiral aziridines has been developed, allowing for the synthesis of optically pure diastereomers (Tytgat, Gelbcke, & Smith, 1990).
Chemical Complex Formation
- Research has shown the utility of (2S)-3-Phenyl-1,2-propanediamine in forming various chemical complexes. For instance, it has been used in creating complexes such as trans-[Co(CN)2(1,3-diamine)2]+, where 1,3-diamine includes (S)-1-phenyl-1,3-propanediamine (Kashiwabara, Kojima, & Fujita, 1979).
Pharmaceutical and Biomedical Applications
- In biomedical research, (2S)-3-Phenyl-1,2-propanediamine derivatives have been explored for their potential antibacterial and anticancer properties. This is evident in studies where functionalized amino compounds like 1,3-propanediamine were used in poly(3-hydroxybutyrate) for biomedical applications, showing promising antibacterial and anticancer effects (Abdelwahab et al., 2019).
Coordination Chemistry
- The compound has been instrumental in coordination chemistry, particularly in the preparation and characterization of diastereoisomers in cobalt(III) complexes (Tatehata & Natsume, 1984).
properties
IUPAC Name |
(2S)-3-phenylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507321 | |
Record name | (2S)-3-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Phenylpropane-1,2-diamine | |
CAS RN |
85612-60-8 | |
Record name | (2S)-3-Phenyl-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85612-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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